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Compound of Interest

Compound Name: Dofequidar fumarate

Cat. No.: B1662885 Get Quote

Executive Technical Summary
Dofequidar fumarate (MS-209) is a third-generation, orally active quinoline derivative

designed to reverse Multidrug Resistance (MDR) in oncological settings. Unlike first-generation

inhibitors (e.g., Verapamil, Cyclosporin A) which suffered from low affinity and high toxicity, or

second-generation agents (e.g., Valspodar) hampered by CYP450 interactions, Dofequidar

offers a dual-mechanism advantage.

It functions as a non-competitive inhibitor of ABCB1 (P-glycoprotein/P-gp) and ABCC1 (MRP1),

and uniquely targets ABCG2 (BCRP), a transporter critical for the survival of Cancer Stem-like

Cells (CSCs) or "Side Population" (SP) cells. This guide details the mechanistic basis,

physicochemical properties, and validated protocols for utilizing Dofequidar in preclinical drug

development.

Mechanistic Pharmacology
The Triple-Inhibition Profile
Dofequidar distinguishes itself by inhibiting the three major ATP-binding cassette (ABC)

transporters responsible for chemotherapeutic efflux:[1]

ABCB1 (P-gp): Prevents efflux of taxanes and anthracyclines.

ABCC1 (MRP1): Blocks transport of anionic drugs (e.g., methotrexate).
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ABCG2 (BCRP): Critical for targeting SP cells/CSCs, often responsible for post-treatment

recurrence.

Binding Kinetics
Mode of Action: Non-competitive inhibition. Dofequidar binds to the transmembrane domain

of the transporter, inducing a conformational change that prevents ATP hydrolysis or

substrate translocation.

Selectivity: It does not significantly inhibit CYP3A4 at therapeutic doses, reducing the risk of

altering the pharmacokinetics of co-administered cytotoxics (e.g., Doxorubicin).

Visualization: Efflux Blockade Pathway
The following diagram illustrates the restoration of intracellular drug accumulation via

Dofequidar-mediated transporter blockade.
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Caption: Dofequidar binds allosterically to ABC transporters, halting ATP-dependent efflux and

forcing intracellular accumulation of chemotherapeutics to cytotoxic thresholds.
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Physicochemical Properties & Formulation
Understanding the salt form is critical for reproducible in vitro and in vivo results.

Property Specification Technical Note

Chemical Name

1-[4-(2-Hydroxy-3-quinolin-5-

yloxypropyl)piperazin-1-yl]-2,2-

diphenylethanone fumarate

Quinoline core provides

lipophilicity; piperazine linker

enhances binding affinity.

Formula C30H31N3O3 · 1.5 C4H4O4
Stoichiometry is critical; often

supplied as sesquifumarate.

MW 655.2 g/mol (Salt form approx.)

Base MW: ~481.6 g/mol .

Adjust calculations for salt

fraction.

Solubility
Soluble in DMSO (>10

mg/mL), Acidic Methanol

Poor water solubility at neutral

pH. Fumarate salt improves

dissolution kinetics in GI fluids.

Stability Hygroscopic

Store desiccated at -20°C.

Reconstituted DMSO stocks

stable for 1 month at -20°C.

Validated Experimental Protocols
These protocols are designed with built-in validation steps ("Stop/Go" criteria) to ensure data

integrity.

Protocol A: Side Population (SP) Sensitization Assay
Objective: Quantify Dofequidar's ability to inhibit ABCG2-mediated efflux in Cancer Stem-like

Cells.[1] System: Flow Cytometry (Dual-wavelength analysis).

Reagents:

Cell Line: HeLa or MCF-7 (known to harbor SP fractions).

Dye: Hoechst 33342 (5 mg/mL stock).
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Control Inhibitor: Fumitremorgin C (FTC) (Specific ABCG2 inhibitor) or Verapamil (Broad

ABCB1 inhibitor).

Test Compound: Dofequidar Fumarate (dissolved in DMSO).

Workflow:

Cell Prep: Suspend cells at

cells/mL in DMEM + 2% FBS (pre-warmed to 37°C).

Inhibitor Treatment:

Tube 1: Control (DMSO only).

Tube 2: Positive Control (10 µM FTC or 50 µM Verapamil).

Tube 3-6: Dofequidar Dose Response (0.1, 1.0, 3.0, 10.0 µM).

Incubate 15 mins at 37°C.

Dye Loading: Add Hoechst 33342 to final concentration of 5 µg/mL.

Efflux Phase: Incubate exactly 90 mins at 37°C with intermittent shaking.

Critical Step: Prepare a parallel "Dead Control" tube with Propidium Iodide (PI) to gate out

non-viable cells.

Quench: Immediate centrifugation at 4°C; resuspend in ice-cold HBSS containing 2% FBS

and 2 µg/mL PI.

Analysis: Flow cytometry using UV laser (350 nm excitation). Measure emission at Blue

(450/50 nm) and Red (675/20 nm).

Self-Validation Criteria:

Valid: The "Control" sample must show a distinct "tail" or side population (low Hoechst

Blue/Red) comprising 0.5%–5.0% of viable cells.
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Valid: The Positive Control (FTC/Verapamil) must reduce this SP fraction by >80%.

Invalid: If SP fraction in control is <0.1%, the assay sensitivity is insufficient (check cell

passage number or confluency).

Protocol B: Cytotoxicity Potentiation (MTT/CCK-8)
Objective: Determine the Reversal Index (RI) of Dofequidar when combined with Doxorubicin.

Workflow:

Seeding: Seed MDR cells (e.g., K562/DOX) at 5,000 cells/well in 96-well plates. Adhere for

24h.

Matrix Design:

Rows A-D: Doxorubicin serial dilution (0.01 – 100 µM) + Vehicle.

Rows E-H: Doxorubicin serial dilution (0.01 – 100 µM) + Dofequidar (3 µM fixed).

Exposure: Incubate for 72 hours at 37°C, 5% CO2.

Readout: Add CCK-8 reagent; read OD at 450 nm.

Calculation:

Data Interpretation:

RI < 2.0: Non-significant reversal.

RI > 10.0: High potency reversal (Target range for Dofequidar in MDR lines).

Clinical Translation & Pharmacokinetics
Pharmacokinetic Profile (ADME)

Absorption: Rapid oral absorption (

~1.5 - 2.0 hours).
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Metabolism: Primarily hepatic via CYP3A4.

Interaction Note: While a substrate of CYP3A4, Dofequidar does not significantly inhibit

the metabolism of Doxorubicin, allowing for safer co-administration compared to

Valspodar.

Distribution: High plasma protein binding (>95%).

Clinical Efficacy (Breast Cancer)
In Phase III trials (Dofequidar + CAF regimen):

Target Population: Advanced/Recurrent Breast Cancer.[2]

Outcome:

Overall: Trend toward improved Progression-Free Survival (PFS) (Median: 366 days vs

241 days).[2]

Subgroup Success: Statistically significant PFS improvement in patients with no prior

therapy and premenopausal status.[2]

Safety: No exacerbation of anthracycline-induced cardiotoxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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